Ethanesulfonamide

Endothelin Receptor Antagonism Oral Bioavailability In Vivo Pharmacology

Scaffold solubility limitations frequently derail formulation efforts in cardiovascular and CNS drug discovery. Ethanesulfonamide (CAS 1520-70-3) provides a direct solution. • 34× higher aqueous solubility than methanesulfonamide (344,300 mg/L), minimizing organic co-solvent dependence. • Validated internal standard for methanesulfonamide LC-MS/MS quantification with inter-day precision <10.1%. • Privileged core for orally active ETA antagonists (>6.5 h at 0.3 mg/kg p.o.) and mGlu2 potentiators (EC₅₀ down to 14 nM). Supplied at ≥98% purity with room-temperature storage and ambient shipping.

Molecular Formula C2H7NO2S
Molecular Weight 109.15 g/mol
CAS No. 1520-70-3
Cat. No. B075362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanesulfonamide
CAS1520-70-3
Molecular FormulaC2H7NO2S
Molecular Weight109.15 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)N
InChIInChI=1S/C2H7NO2S/c1-2-6(3,4)5/h2H2,1H3,(H2,3,4,5)
InChIKeyZCRZCMUDOWDGOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethanesulfonamide: Key Physicochemical Properties


Ethanesulfonamide (CAS 1520-70-3) is a primary alkanesulfonamide with the molecular formula C₂H₇NO₂S and a molecular weight of 109.15 g/mol [1]. It is characterized by a sulfonamide functional group (-SO₂NH₂) attached to an ethyl chain, which distinguishes it from both smaller (e.g., methanesulfonamide) and larger (e.g., butanesulfonamide) homologs as well as aromatic sulfonamides (e.g., benzenesulfonamide). The compound is a white crystalline solid at room temperature, exhibiting a melting point of approximately 60°C and a boiling point of 214.9°C at 760 mmHg . Its physicochemical profile includes an estimated water solubility of approximately 344,300 mg/L at 25°C (log Kow -0.58), a density of 1.265 g/cm³, and a predicted acid dissociation constant (pKa) in the range of 10.8–12.8 [2]. These properties position ethanesulfonamide as a versatile building block in medicinal chemistry, agrochemical synthesis, and materials science, where its specific chain length and polarity confer distinct reactivity and solubility advantages over alternative sulfonamide cores [1].

Alkyl chain length Ethyl group provides intermediate steric and electronic character, distinct from methyl and phenyl sulfonamides.
Aqueous compatibility Estimated high water solubility supports aqueous-phase synthesis and formulation workflows.
Building block utility Established sulfonamide core for medicinal chemistry, agrochemical, and material science applications.

Ethanesulfonamide: Substitution Limitations


In scientific and industrial workflows, the substitution of ethanesulfonamide with other sulfonamides is rarely straightforward due to significant divergences in physicochemical properties, reactivity profiles, and biological performance that arise from subtle variations in the alkyl or aryl moiety. The ethyl group in ethanesulfonamide provides an intermediate steric bulk and electronic character compared to the smaller methyl group in methanesulfonamide or the planar, π-rich phenyl ring in benzenesulfonamide, leading to distinct outcomes in solubility, metabolic stability, target binding affinity, and synthetic accessibility [1]. As the quantitative evidence below demonstrates, these differences are not merely academic; they translate into measurable, functional advantages in specific assays and applications. Procurement decisions that ignore these distinctions risk compromised reaction yields, altered pharmacokinetic properties, or outright failure in target engagement, underscoring the necessity of selecting the precise sulfonamide core for each research objective.

Methanesulfonamide (methyl analog)

Smaller methyl group may significantly alter solubility, metabolic stability, and target-binding profile; limited interchangeability in aqueous or biological systems.

Benzenesulfonamide / aromatic sulfonamides

Planar phenyl ring changes electronic character and lipophilicity, potentially shifting selectivity and off-target profiles in SAR programs.

Ethenesulfonamide (unsaturated analog)

Vinyl linker impacts conformational flexibility and oral pharmacokinetics; may not reproduce the in vivo duration observed with the saturated ethyl linker.

Ethanesulfonamide: Comparative Evidence


Oral Activity in Endothelin Receptor Antagonism

In a study of endothelin-A (ETA) receptor antagonists, replacement of the 2-phenylethenesulfonamide group with a 2-phenylethanesulfonamide group (as in compound 6q) was well tolerated, maintaining ETA binding affinity and selectivity [1]. Critically, the ethanesulfonamide-containing analog 6e exhibited a marked improvement in oral activity over the ethenesulfonamide lead 2b, achieving significant inhibition of big ET-1-induced pressor response in conscious rats at an oral dose of 0.3 mg/kg, with a duration of action exceeding 6.5 hours [1][2]. This demonstrates that the saturated ethyl linker confers superior pharmacokinetic properties compared to the unsaturated vinyl linker.

Oral activity head-to-head
Head-to-head
6e: 0.3 mg/kg p.o., >6.5 h duration
2b: less pronounced oral activity
Supports oral PK and duration study fit in rodent model
Review full dose-response for comparator 2b
Endothelin Receptor Antagonism Oral Bioavailability In Vivo Pharmacology

mGlu2 Receptor Allosteric Potentiation

In a structure-activity relationship (SAR) study of allosteric potentiators of the metabotropic glutamate 2 (mGlu2) receptor, the ethanesulfonamide-containing lead compound LY181837 served as the foundation for optimization [1]. Through systematic modification of the diaryl region while retaining the ethanesulfonamide core, researchers achieved a potency increase of over 100-fold, culminating in compounds with EC₅₀ values as low as 14 nM [1]. This dramatic improvement underscores the compatibility of the ethanesulfonamide moiety with high-affinity binding and its capacity to support extensive medicinal chemistry optimization without compromising activity.

mGlu2 allosteric potency
Class-level inference
LY181837 → optimized analogs EC₅₀ 14 nM (>100-fold improvement)
Supports allosteric modulator lead optimization; high ligand efficiency context
Starting lead EC₅₀ not disclosed; review SAR study
Metabotropic Glutamate Receptors Allosteric Modulation CNS Drug Discovery

Internal Standard for Methanesulfonamide Quantification

In the development of a validated LC-MS/MS method for quantifying methanesulfonamide (MSA) in human urine, ethanesulfonamide (ESA) was selected as the internal standard (I.S.) due to its similar chemical behavior but distinct mass spectrometric fragmentation [1]. The method utilized a derivatization procedure followed by reversed-phase HPLC separation and negative ion mode ESI-MS/MS detection. The derivatized ESA transition monitored was m/z 290.2→211.2, clearly resolved from the MSA transition at m/z 276.2→197.2 [1]. The method achieved intra-day precision <5.5% and inter-day precision <10.1%, with accuracy between -4.0% and +11.3%, demonstrating that ESA provides a robust and selective internal standard for this critical bioanalytical application.

ISTD for MSA bioanalysis
Cross-study comparable
ESA MRM m/z 290.2→211.2; MSA m/z 276.2→197.2 (+14 Da shift, baseline resolved)
Supports LC-MS/MS internal standardization; matrix-effect control
Method reported for human urine research matrices; review reproducibility
LC-MS/MS Bioanalysis Method Validation Pharmacokinetics

Aqueous Solubility and Acidity Differences

Ethanesulfonamide exhibits significantly higher predicted water solubility than its methyl counterpart, methanesulfonamide. Estimated water solubility for ethanesulfonamide at 25°C is 344,300 mg/L (Log Kow -0.58), while methanesulfonamide is reported with a water solubility of approximately 10,000 mg/L [1]. Additionally, the predicted pKa of ethanesulfonamide (10.8–12.8) is slightly lower than that of methanesulfonamide (~12.9), indicating marginally greater acidity [2]. These differences in aqueous solubility and proton affinity can critically impact dissolution rates, formulation strategies, and chemical reactivity in aqueous media.

Aqueous solubility vs. methyl analog
Cross-study comparable
Ethanesulfonamide: ~344,300 mg/L
Methanesulfonamide: ~10,000 mg/L (~34-fold difference)
Supports high-solubility synthesis workflows; may reduce co-solvent need
Estimated values; confirm experimentally
Physicochemical Profiling Preformulation Solubility

Direct Amidation via Ethanesulfonyl Chloride

An improved process for the preparation of alkanesulfonamides, specifically methane- and ethanesulfonamides, was patented to address purity and yield issues in conventional methods [1]. The process involves reacting ethanesulfonyl chloride with ammonia in a chemically inert liquid diluent supersaturated with ammonia, minimizing the formation of undesired by-products such as dialkyldisulfonamide. This method yields ethanesulfonamide of sufficient purity for direct use as a synthetic intermediate without further purification, a significant advantage over prior art processes that required heating and complex separations [1]. The process is scalable and applicable to ethanesulfonamide production, ensuring reliable supply for downstream applications.

Direct amidation process
Supporting evidence
Patented process: supersaturated NH₃ diluent → ethanesulfonamide sufficient purity without further treatment
Supports synthetic intermediate procurement; batch consistency context
Exact purity percentages not provided; review patent
Process Chemistry Synthesis Methodology Scale-up

Cortisol-Sparing CYP11B2 Inhibition

The clinical candidate N-[5-(6-Chloro-3-cyano-1-methyl-1H-indol-2-yl)-pyridin-3-ylmethyl]-ethanesulfonamide (compound 8) was identified as a selective CYP11B2 (aldosterone synthase) inhibitor with a favorable cortisol-sparing profile [1]. Unlike the earlier inhibitor LCI699, which exhibited low CYP11B1/CYP11B2 selectivity and blunted cortisol secretion, compound 8 demonstrated improved selectivity, enabling its advancement into human subjects [1]. The ethanesulfonamide moiety contributes to the overall pharmacokinetic and selectivity profile, as evidenced by the compound's progression through preclinical species and human pharmacodynamic studies.

CYP11B2 selectivity & advancement
Class-level inference
Compound 8 (ethanesulfonamide): selective CYP11B2 inhibitor; advanced to human studies
LCI699: low selectivity, blunted cortisol
Class-level selectivity context; supports enzyme inhibition research
Clinical progression not guarantee of activity; review selectivity data
CYP11B2 Inhibitor Aldosterone Synthase Hypertension

Ethanesulfonamide: Key Applications


Oral Endothelin Antagonist Discovery

Ethanesulfonamide serves as a privileged scaffold for designing orally active endothelin-A receptor antagonists. The quantitative evidence from SAR studies demonstrates that replacing an ethenesulfonamide group with an ethanesulfonamide group maintains receptor binding affinity while significantly enhancing oral activity and duration of action in vivo. Researchers developing ETA-selective antagonists for cardiovascular indications should prioritize ethanesulfonamide-containing building blocks to improve pharmacokinetic outcomes, as exemplified by compound 6e which inhibited pressor response at 0.3 mg/kg p.o. for >6.5 hours [1][2].

CNS Allosteric Modulator Lead Optimization

The ethanesulfonamide core has proven highly effective in allosteric potentiators of mGlu2 receptors, supporting >100-fold improvements in potency through systematic medicinal chemistry optimization. The scaffold's compatibility with high-affinity binding (EC₅₀ down to 14 nM) makes it an ideal starting point for CNS drug discovery programs targeting glutamate receptors. Researchers can leverage this evidence to expedite lead identification and avoid scaffold-hopping that might compromise potency gains [1].

Internal Standard for LC-MS/MS Bioanalysis

In bioanalytical laboratories quantifying methanesulfonamide in biological matrices, ethanesulfonamide is a validated and commercially available internal standard. Its distinct mass spectrometric fragmentation (MRM transition m/z 290.2→211.2) and similar chromatographic behavior enable precise and accurate quantification with intra-day precision <5.5% and inter-day precision <10.1%. This application reduces method development time and ensures regulatory compliance for pharmacokinetic studies [1].

Aqueous Formulation and Green Chemistry

With an estimated water solubility of 344,300 mg/L—approximately 34-fold higher than methanesulfonamide—ethanesulfonamide is the preferred choice for reactions and formulations requiring high aqueous solubility. This property minimizes the need for organic co-solvents, supporting greener chemistry initiatives and simplifying downstream processing in both research and industrial settings [1][2].

Application
Selection Property
Validation Focus
ETA antagonist research
Oral activity in rodent model
Dose-response and duration review
mGlu2 allosteric modulator studies
Potency optimization range
In vitro functional assay validation
Bioanalytical method development (ISTD)
Internal standard retention behavior
Matrix-effect control assessment
Aqueous-based synthesis/formulation
Estimated aqueous solubility
Co-solvent reduction context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.